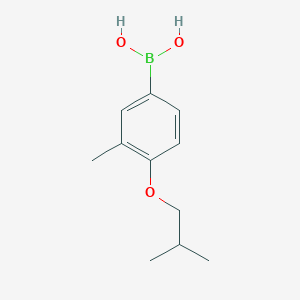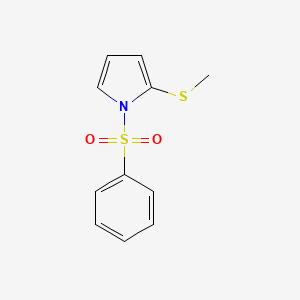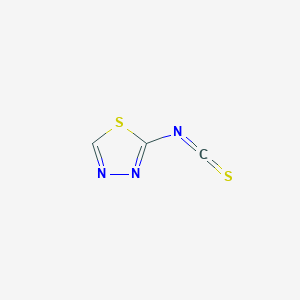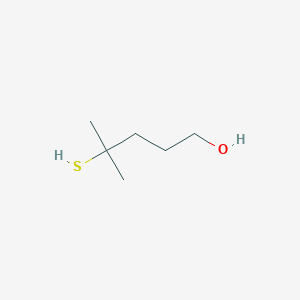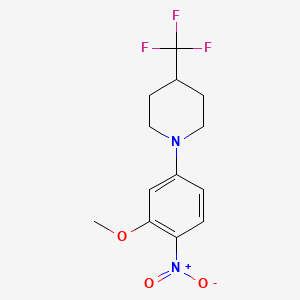
1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine typically involves the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Piperidine Formation: The formation of the piperidine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxy-4-nitrophenyl)piperidine: Lacks the trifluoromethyl group.
1-(4-Nitrophenyl)-4-(trifluoromethyl)piperidine: Lacks the methoxy group.
1-(3-Methoxyphenyl)-4-(trifluoromethyl)piperidine: Lacks the nitro group.
Uniqueness
1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine is unique due to the presence of all three functional groups (methoxy, nitro, and trifluoromethyl) on the piperidine ring, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15F3N2O3 |
|---|---|
Poids moléculaire |
304.26 g/mol |
Nom IUPAC |
1-(3-methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C13H15F3N2O3/c1-21-12-8-10(2-3-11(12)18(19)20)17-6-4-9(5-7-17)13(14,15)16/h2-3,8-9H,4-7H2,1H3 |
Clé InChI |
ZMFWJWKJSJYUSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N2CCC(CC2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



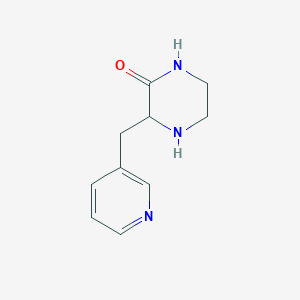
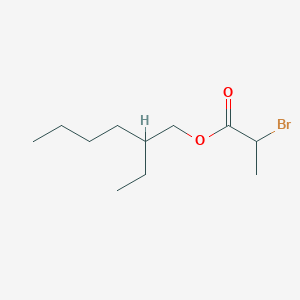
![2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)

![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)

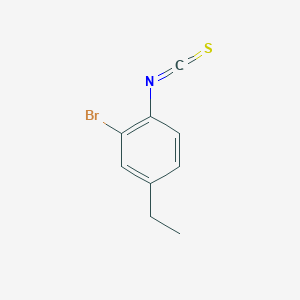
![3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)
